molecular formula C16H17NO3 B6380235 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261922-64-8

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380235
CAS No.: 1261922-64-8
M. Wt: 271.31 g/mol
InChI Key: XDXCYIONTOWOOC-UHFFFAOYSA-N
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol is a synthetic organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(18)10-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXCYIONTOWOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685707
Record name 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-64-8
Record name 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol typically involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid
  • 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid

Uniqueness

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties.

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